molecular formula C21H25N5O B356621 14-methyl-13,17-bis(2-methylpropyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 840460-98-2

14-methyl-13,17-bis(2-methylpropyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

Cat. No.: B356621
CAS No.: 840460-98-2
M. Wt: 363.5g/mol
InChI Key: KJRLGDFUCWQQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,11-diisobutyl-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex heterocyclic compound It is characterized by its unique fused ring structure, which includes pyrimidine, pyrrolo, and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,11-diisobutyl-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of acetophenone derivatives, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may employ microwave-assisted synthesis techniques to enhance reaction efficiency and yield. This method allows for precise control over reaction parameters, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

3,11-diisobutyl-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,11-diisobutyl-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific pathways involved in cell proliferation, leading to its anticancer effects. The compound’s ability to bind to DNA and interfere with replication processes is also a key aspect of its mechanism .

Properties

CAS No.

840460-98-2

Molecular Formula

C21H25N5O

Molecular Weight

363.5g/mol

IUPAC Name

14-methyl-13,17-bis(2-methylpropyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C21H25N5O/c1-12(2)10-25-14(5)22-19-17(21(25)27)18-20(26(19)11-13(3)4)24-16-9-7-6-8-15(16)23-18/h6-9,12-13H,10-11H2,1-5H3

InChI Key

KJRLGDFUCWQQEI-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C3=NC4=CC=CC=C4N=C3N2CC(C)C)C(=O)N1CC(C)C

Canonical SMILES

CC1=NC2=C(C3=NC4=CC=CC=C4N=C3N2CC(C)C)C(=O)N1CC(C)C

Origin of Product

United States

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